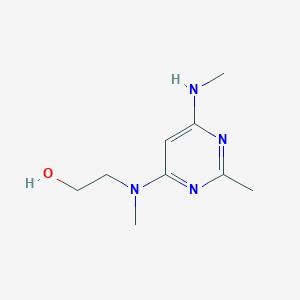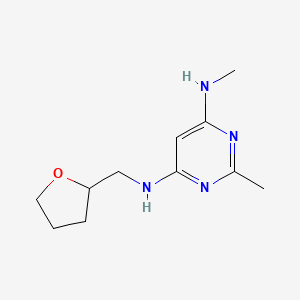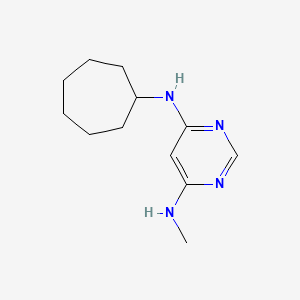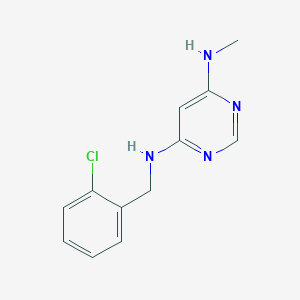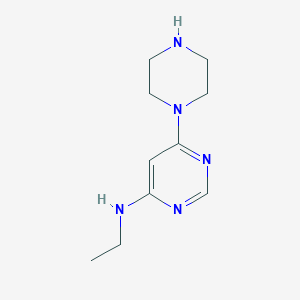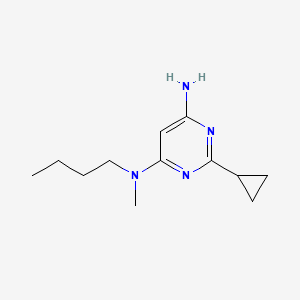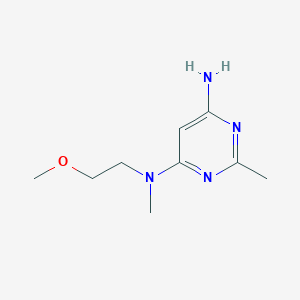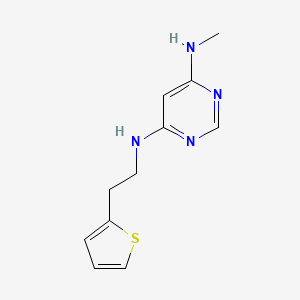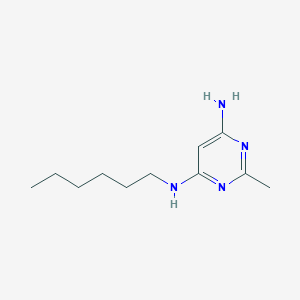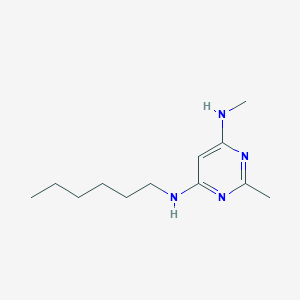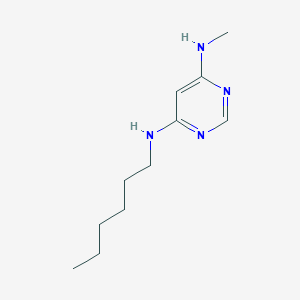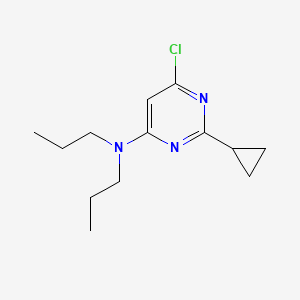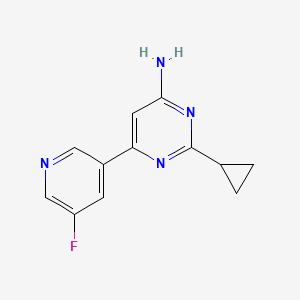![molecular formula C13H19ClN2O B1470834 N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride CAS No. 1423025-10-8](/img/structure/B1470834.png)
N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride
Vue d'ensemble
Description
“N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1423025-10-8 . It has a molecular weight of 254.76 . The compound is a derivative of pyrrolidine, a five-membered nitrogen-containing ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, N-(2′-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized as potential amino acid analogues with antibacterial properties .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The structure also includes a 2-methylphenyl group and a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific functional groups present in the molecule . The pyrrolidine ring can undergo various reactions due to its sp3-hybridization .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has explored the synthesis of novel compounds with structures similar to "N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride" for antimicrobial applications. For instance, the synthesis of novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides demonstrated significant antimicrobial activity against bacterial and fungal strains, showcasing potential as a basis for developing new antimicrobial agents (Zhuravel et al., 2005).
Biological Evaluation for CNS Activity
Compounds structurally related to "this compound" have been synthesized and evaluated for their potential as antidepressant and nootropic agents. These studies indicate that such compounds can exhibit significant CNS activity, opening avenues for developing new treatments for depression and cognitive disorders (Thomas et al., 2016).
Catalytic Applications in Organic Synthesis
Research into the catalytic applications of amide ligands structurally related to "this compound" has shown promise in organic synthesis. For example, such amide ligands have been used in Cu-catalyzed coupling reactions, significantly advancing the field of organic synthesis by enabling efficient and selective synthesis of (hetero)aryl methylsulfones (Ma et al., 2017).
Antimicrobial Schiff Bases Synthesis
The synthesis of Schiff bases derived from pyridine-carboxamide compounds has shown potential antimicrobial properties. These studies contribute to the search for new antimicrobial agents capable of combating resistant microbial strains, highlighting the versatility of pyridine-carboxamide derivatives in drug development (Al-Omar & Amr, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Orientations Futures
Pyrrolidine derivatives, including “N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride”, have shown promise in drug discovery due to their diverse biological activities . Future research could focus on exploring the potential therapeutic applications of these compounds, as well as optimizing their synthesis and improving their physicochemical properties .
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-5-2-3-6-11(10)9-15-13(16)12-7-4-8-14-12;/h2-3,5-6,12,14H,4,7-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQGHHAOSFXDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-10-8 | |
| Record name | 2-Pyrrolidinecarboxamide, N-[(2-methylphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


